molecular formula C19H23BrO4 B3936370 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene

Cat. No. B3936370
M. Wt: 395.3 g/mol
InChI Key: LACKFXZRZFKRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene, also known as BODIPY, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields of research, including biochemistry, cell biology, and medical sciences.

Mechanism of Action

The mechanism of action of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene is based on its ability to absorb light energy and emit fluorescence. When 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene is excited by light, it undergoes a transition from the ground state to the excited state. The excited state is unstable and quickly returns to the ground state by releasing energy in the form of fluorescence. The wavelength of the emitted fluorescence depends on the chemical structure of the 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene molecule and the surrounding environment.
Biochemical and Physiological Effects:
1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has been shown to have minimal toxicity in living cells and animals, making it an ideal fluorescent probe for biological studies. It has been used to study the localization and trafficking of proteins, the dynamics of lipid membranes, and the activity of enzymes. 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has also been used to study the metabolic activity of cells and tissues, including glucose uptake and ATP production.

Advantages and Limitations for Lab Experiments

The advantages of using 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene in lab experiments include its high sensitivity, specificity, and versatility. 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene can be easily conjugated to biomolecules, making it a useful tool for studying biological processes. However, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has some limitations, including its susceptibility to photobleaching and its potential for interfering with cellular processes at high concentrations.

Future Directions

There are several future directions for the use of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene in scientific research. One area of interest is the development of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene-based biosensors for detecting disease biomarkers and environmental toxins. Another area of interest is the use of 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene in drug delivery systems, where it can be used to track the distribution and uptake of drugs in vivo. Additionally, the development of new 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene derivatives with improved properties, such as increased brightness and photostability, is an ongoing area of research.
Conclusion:
In conclusion, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. The synthesis method for 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene involves a multistep reaction process that requires specialized equipment and expertise. 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has been widely used in various fields of research, including biochemistry, cell biology, and medical sciences. It has been used as a fluorescent probe for imaging live cells, tracking protein localization, and monitoring enzymatic activity. 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has also been used in the development of biosensors for detecting various biomolecules and in the development of fluorescent dyes for in vivo imaging and drug delivery. Despite its limitations, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene remains a valuable tool for studying biological processes, and ongoing research is focused on developing new derivatives with improved properties and expanding its applications in scientific research.

Scientific Research Applications

1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for imaging live cells, tracking protein localization, and monitoring enzymatic activity. 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has also been used in the development of biosensors for detecting various biomolecules, including glucose, ATP, and metal ions. Additionally, 1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene has been used in the development of fluorescent dyes for in vivo imaging and drug delivery.

properties

IUPAC Name

1-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO4/c1-14-12-18(20)19(13-15(14)2)24-11-9-22-8-10-23-17-6-4-16(21-3)5-7-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACKFXZRZFKRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCCOCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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